4-Chloro-2-[imino(phenyl)methyl]aniline
Overview
Description
4-Chloro-2-[imino(phenyl)methyl]aniline is a useful research compound. Its molecular formula is C13H11ClN2 and its molecular weight is 230.69 g/mol. The purity is usually 95%.
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Biological Activity
4-Chloro-2-[imino(phenyl)methyl]aniline is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The biological activity of this compound can be attributed to its structural features. The imine group in the compound is capable of forming reversible covalent bonds with nucleophilic sites in proteins and enzymes, which can alter their activity. Additionally, the phenyl ring may engage in π-π interactions with aromatic residues in proteins, further influencing the compound's biological effects.
Biological Activity Overview
The compound has been studied for various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains.
- Anticancer Potential : Research indicates that this compound may have cytotoxic effects on cancer cell lines, making it a candidate for further investigation as an anticancer agent.
Anticancer Studies
A notable study investigated the cytotoxic effects of this compound on different cancer cell lines. The results indicated varying degrees of sensitivity among the tested cell lines:
Cell Line | IC50 (μg/mL) |
---|---|
A549 (Lung Cancer) | 5.59 |
HeLa (Cervical) | 3.56 |
HepG2 (Liver) | 4.17 |
These findings suggest that the compound has significant potential as an anticancer agent, particularly against cervical cancer cells .
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 50 |
Pseudomonas aeruginosa | 100 |
These results indicate that the compound could be effective against certain pathogenic bacteria, warranting further exploration in therapeutic applications.
Toxicological Considerations
While exploring the biological activities, it is essential to consider the toxicological profile of this compound. Studies have shown that related compounds can exhibit mutagenic properties and induce adverse effects in animal models. For instance, exposure to similar aniline derivatives has been linked to increased incidences of tumors in laboratory animals . Therefore, comprehensive toxicity assessments are crucial for evaluating the safety of this compound.
Properties
IUPAC Name |
2-(benzenecarboximidoyl)-4-chloroaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,16H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIUWWCDBYUWGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=N)C2=C(C=CC(=C2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90498871 | |
Record name | 4-Chloro-2-[imino(phenyl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90498871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5606-39-3 | |
Record name | 4-Chloro-2-[imino(phenyl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90498871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.